molecular formula C20H23NO4 B14276437 Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate CAS No. 131065-88-8

Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate

Cat. No.: B14276437
CAS No.: 131065-88-8
M. Wt: 341.4 g/mol
InChI Key: ILMRAGWQUHFFMZ-UHFFFAOYSA-N
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Description

Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate typically involves the reaction of 4,4’-[azanediylbis(methylene)]dibenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4,4’-[azanediylbis(methylene)]dibenzoic acid.

    Reduction: Diethyl 4,4’-[azanediylbis(methylene)]dibenzyl alcohol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate involves its interaction with molecular targets through its ester and azanediylbis(methylene) groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4,4’-[methylenebis(methylene)]dibenzoate: Similar structure but with a methylene linkage instead of azanediylbis(methylene).

    Diethyl 4,4’-[oxybis(methylene)]dibenzoate: Contains an oxybis(methylene) linkage, leading to different reactivity and applications.

Uniqueness

Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate is unique due to its azanediylbis(methylene) linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in coordination chemistry and material science .

Properties

CAS No.

131065-88-8

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 4-[[(4-ethoxycarbonylphenyl)methylamino]methyl]benzoate

InChI

InChI=1S/C20H23NO4/c1-3-24-19(22)17-9-5-15(6-10-17)13-21-14-16-7-11-18(12-8-16)20(23)25-4-2/h5-12,21H,3-4,13-14H2,1-2H3

InChI Key

ILMRAGWQUHFFMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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